![molecular formula C15H21N5OSi B588543 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 941685-27-4](/img/structure/B588543.png)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

概要

説明

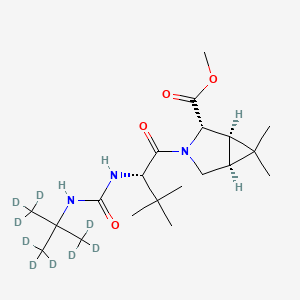

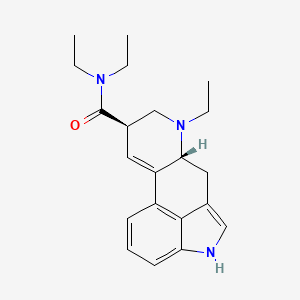

INCB032304は、特定の阻害剤の合成における役割で知られる医薬品中間体です。 これは、化学構造が4-(1H-ピラゾール-4-イル)-7-((2-(トリメチルシリル)エトキシ)メチル)-7H-ピロロ[2,3-d]ピリミジンである化合物です 。この化合物は主に研究設定で使用され、臨床使用を目的としたものではありません。

準備方法

合成経路と反応条件

INCB032304の合成には、容易に入手可能な出発物質から始まる複数のステップが含まれます。 重要なステップには、ピロロ[2,3-d]ピリミジンコアの形成と、ピラゾリル基とトリメチルシリル基を導入するためのその後の官能基化が含まれます 。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。

工業生産方法

詳細な工業生産方法は秘密情報ですが、一般的なアプローチには、一貫性と効率を確保するために反応条件を調整して、実験室合成をスケールアップすることが含まれます。 これには、工業用グレードの溶媒と試薬の使用、および規制基準を満たすための高度な精製技術が含まれます .

化学反応の分析

反応の種類

INCB032304は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、置換反応によってさまざまな官能基が導入され、化合物の汎用性が向上します .

科学研究アプリケーション

INCB032304は、科学研究において幅広い用途があります。

化学: これは、より複雑な分子の合成、特に阻害剤の合成における中間体として使用されます。

生物学: この化合物は、潜在的な生物学的活性と生物学的標的との相互作用について研究されています。

医学: 研究は、特に腫瘍学の分野における新しい治療薬の開発における役割に焦点を当てています。

科学的研究の応用

INCB032304 has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly inhibitors.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research focuses on its role in the development of new therapeutic agents, particularly in the field of oncology.

作用機序

INCB032304の作用機序には、特定の分子標的との相互作用が含まれます。これは、特定の酵素とシグナル伝達経路を阻害することが知られており、これはさまざまな生物学的効果につながる可能性があります。 正確な経路と標的は、現在も研究中ですが、細胞の成長と増殖に関与する重要なプロセスを調節すると考えられています .

類似の化合物との比較

類似の化合物

ルキソリチニブ: 骨髄線維症と真性赤血球増加症の治療に使用されるよく知られた阻害剤。

バリシチニブ: 関節リウマチの治療に使用される別の阻害剤.

独自性

INCB032304は、特定の標的を選択的に阻害できる特定の化学構造のために独特です。 この選択性により、それは研究や医薬品開発において貴重なツールとなり、特異性と潜在的な治療的用途の面で他の類似の化合物よりも優れています .

類似化合物との比較

Similar Compounds

Ruxolitinib: A well-known inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Baricitinib: Another inhibitor used for the treatment of rheumatoid arthritis.

Uniqueness

INCB032304 is unique due to its specific chemical structure, which allows for selective inhibition of certain targets. This selectivity makes it a valuable tool in research and drug development, offering advantages over other similar compounds in terms of specificity and potential therapeutic applications .

特性

IUPAC Name |

trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLPTWVYQXRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655267 | |

| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941685-27-4 | |

| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)